Ethyl Cyclopropylcarboxylate-d5 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Cyclopropylcarboxylate-d5 (Major) involves the deuteration of ethyl cyclopropylcarboxylate. The process typically includes the use of deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium atoms . The reaction conditions often require controlled temperatures and pressures to ensure the efficient incorporation of deuterium.
Industrial Production Methods
Industrial production of Ethyl Cyclopropylcarboxylate-d5 (Major) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity levels. The product is then purified and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the incorporation of deuterium .
Chemical Reactions Analysis
Types of Reactions
Ethyl Cyclopropylcarboxylate-d5 (Major) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Cyclopropylcarboxylic acid-d5.
Reduction: Ethyl cyclopropylmethanol-d5.
Substitution: Various substituted cyclopropylcarboxylates depending on the nucleophile used.
Scientific Research Applications
Ethyl Cyclopropylcarboxylate-d5 (Major) has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: Applied in the development of new materials and catalysts, as well as in quality control and analytical testing
Mechanism of Action
The mechanism of action of Ethyl Cyclopropylcarboxylate-d5 (Major) primarily involves its role as a stable isotope-labeled compound. The incorporation of deuterium atoms allows researchers to trace the compound’s behavior in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Similar Compounds
Ethyl Cyclopropylcarboxylate: The non-deuterated version of the compound.
Cyclopropanecarboxylic Acid Ethyl Ester-d5: Another deuterated ester with similar properties.
Uniqueness
Ethyl Cyclopropylcarboxylate-d5 (Major) is unique due to its high level of deuterium incorporation, which provides enhanced stability and allows for more precise tracing in research applications. Its stable isotope labeling makes it particularly valuable in studies requiring detailed analysis of reaction mechanisms and metabolic pathways .
Properties
Molecular Formula |
C6H10O2 |
---|---|
Molecular Weight |
119.17 g/mol |
IUPAC Name |
ethyl 1,2,2,3,3-pentadeuteriocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H10O2/c1-2-8-6(7)5-3-4-5/h5H,2-4H2,1H3/i3D2,4D2,5D |
InChI Key |
LDDOSDVZPSGLFZ-ZDGANNJSSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])C(=O)OCC)([2H])[2H])[2H] |
Canonical SMILES |
CCOC(=O)C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.